2-{[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
2-{[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound that features a pyridine ring and a 1,2,4-triazole ring connected via a sulfanyl group to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the pyridine ring: The pyridine ring can be introduced through nucleophilic substitution reactions using pyridine derivatives.
Formation of the sulfanyl linkage: This step involves the reaction of the triazole derivative with a thiol compound to form the sulfanyl linkage.
Acetamide formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazole or pyridine rings.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole or pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-{[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases like Parkinson’s disease.
Biological Studies: The compound is studied for its antimicrobial and antiviral properties.
Materials Science: It is used in the synthesis of metal-organic frameworks and other coordination compounds.
Mechanism of Action
The mechanism of action of 2-{[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets:
Neuroprotective Effects: The compound inhibits the aggregation of alpha-synuclein, a protein associated with Parkinson’s disease.
Antimicrobial Activity: It interacts with microbial enzymes and disrupts their function, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Thioxopyrimidines: These compounds also contain sulfur and nitrogen heterocycles and exhibit similar biological activities.
Pyrrolidine Derivatives: These compounds have a similar heterocyclic structure and are used in medicinal chemistry.
Uniqueness
2-{[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its specific combination of a pyridine ring, a 1,2,4-triazole ring, and a sulfanyl-acetamide linkage, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5OS/c10-7(15)5-16-9-12-8(13-14-9)6-1-3-11-4-2-6/h1-4H,5H2,(H2,10,15)(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWZASQBAKOSFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=NN2)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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